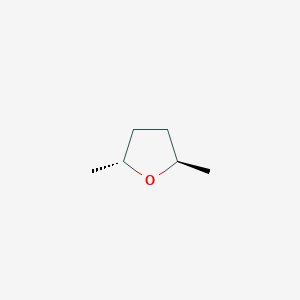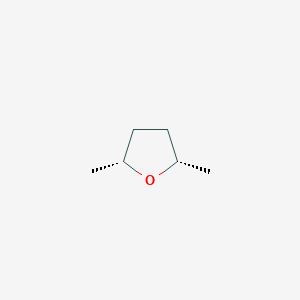
3,5-Dimethoxybenzoyl chloride
Vue d'ensemble
Description
3,5-Dimethoxybenzoyl chloride is a chemical compound that is not directly studied in the provided papers, but its derivatives and related compounds have been the subject of various research efforts. These studies provide insights into the reactivity and potential applications of compounds structurally related to this compound.
Synthesis Analysis
The synthesis of compounds related to this compound involves various strategies. For instance, the synthesis of 3,6-bis(3,4-dimethoxybenzoyl)-1,2,4,5-tetrazine demonstrates the use of diacyl tetrazines in inverse electron demand Diels-Alder reactions, which could be relevant for the synthesis of this compound derivatives . Additionally, the synthesis of 2,4-Dimethoxybenzoyl chloride through methylation and chlorination provides a method that could potentially be adapted for the synthesis of this compound .
Molecular Structure Analysis
While the molecular structure of this compound is not directly discussed, the studies on related compounds provide insights into the structural aspects of dimethoxybenzoyl derivatives. For example, the synthesis of 5,6-Dimethoxybenzo[b]thieno[2,3-b]quinoline involves the formation of a complex structure starting from a dimethoxybenzoyl compound, indicating the potential for structural diversity in these types of molecules .
Chemical Reactions Analysis
The chemical reactivity of compounds similar to this compound is highlighted in several studies. The photochemistry of 3,5-dimethoxybenzyl derivatives with various leaving groups, including chloride, shows the generation of isomeric trienes and suggests SN1 reactivity with an early transition state . Moreover, a photoinduced intramolecular chloride exchange reaction of 3',5'-dimethoxybenzoin chloride has been studied, revealing a long-lived α-keto cation intermediate, which is unusual for photocyclization reactions typically involving radical intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from related studies. The synthesis and characterization of 3,5-dimethoxyphthalic anhydride, for example, involve alkylation and annulation reactions, and the compound's properties are determined using IR, 1H NMR, and MS techniques . These methods could also be applied to study the properties of this compound.
Applications De Recherche Scientifique
1. Photochemistry and Solvolytic Reactivity
- Application : In photochemistry, 3,5-Dimethoxybenzoyl chloride derivatives have been studied for their solvolytic reactivity and photochemical behaviors. These compounds show potential in understanding reaction mechanisms and developing new photochemical processes.
- Reference : DeCosta et al. (2000).
2. Corrosion Inhibition
- Application : This compound has been evaluated as a corrosion inhibitor, showing significant efficiency in protecting steel surfaces in saline environments. This is particularly relevant in industrial applications where corrosion resistance is crucial.
- Reference : O. J. Hernández Olivé et al. (2023).
3. Organic Synthesis and Mechanism Studies
- Application : It plays a role in the study of organic synthesis mechanisms, particularly in the formation of indenones and understanding the behavior of aroyl chlorides.
- Reference : Martens et al. (1975).
4. Electronics and Photovoltaic Devices
- Application : Derivatives of this compound have been linked to graphene oxide for use in bulk heterojunction photovoltaic devices. This indicates its potential use in the development of advanced electronic materials.
- Reference : Stylianakis et al. (2012).
5. Catalysis in Organic Reactions
- Application : It is used in the catalysis of organic reactions, particularly in the selective formation of phenanthrene derivatives. This has implications for the synthesis of complex organic molecules.
- Reference : Nagata et al. (2014).
6. Fuel Desulfurization
- Application : It has been involved in the study of fuel desulfurization processes, demonstrating its potential in environmental and energy-related applications.
- Reference : Hua-ming Li et al. (2009).
7. Polymerization Studies
- Application : this compound is used in the study of polymerization processes, contributing to the development of new polyacetylene-based polyelectrolytes.
- Reference : Kim et al. (2022).
Safety and Hazards
Mécanisme D'action
Target of Action
3,5-Dimethoxybenzoyl chloride is a chemical compound used as an intermediate in organic synthesis . The primary targets of this compound are typically other organic molecules in a reaction mixture. It is often used to introduce the 3,5-dimethoxybenzoyl functional group into a molecule, which can then undergo further reactions .
Mode of Action
The mode of action of this compound involves its reaction with other compounds in the presence of a catalyst. For example, it undergoes an addition reaction with 4,4-dimethyl-2-pentyne in the presence of AlCl3 via a 1,2-methyl shift . This reaction allows the 3,5-dimethoxybenzoyl group to be added to the target molecule .
Biochemical Pathways
Instead, it is used in laboratory settings to facilitate the synthesis of more complex organic compounds .
Pharmacokinetics
Like other benzoyl chlorides, it is likely to be rapidly metabolized and excreted if ingested or absorbed into the body .
Result of Action
The primary result of the action of this compound is the formation of new organic compounds. By reacting with other molecules and introducing the 3,5-dimethoxybenzoyl group, it enables the synthesis of a wide variety of chemical structures .
Propriétés
IUPAC Name |
3,5-dimethoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHPLWDYWAKYCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80938094 | |
| Record name | 3,5-Dimethoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80938094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17213-57-9 | |
| Record name | 3,5-Dimethoxybenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17213-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethoxybenzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017213579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17213-57-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156082 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dimethoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80938094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethoxybenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.490 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the presence and position of methoxy groups influence the reactivity of 3,5-dimethoxybenzoyl chloride?
A1: The reactivity of this compound is significantly influenced by the inductive and resonance effects of the two methoxy substituents. Research suggests that in the absence of a para-methoxy substituent, the inductive effect of the two meta-methoxy groups dominates [, ]. This effect leads to a dual reaction mechanism during solvolysis, with the pathway (unimolecular or bimolecular) depending on the solvent's electrophilic/nucleophilic character []. Comparatively, the presence of a para-methoxy substituent, as in 3,4-dimethoxybenzoyl chloride, results in a predominant resonance effect, favoring a unimolecular solvolysis pathway []. Theoretical calculations using Density Functional Theory (DFT) support these observations, revealing a higher activation energy for the fragmentation of the this compound radical anion compared to the 2,6-dimethoxybenzoyl chloride isomer []. This difference highlights the impact of methoxy group positioning on reactivity.
Q2: How can computational chemistry be used to understand the reactivity of this compound?
A2: Computational methods, particularly DFT calculations, provide valuable insights into the reactivity of this compound []. By studying the energy of frontier molecular orbitals (specifically the LUMO), researchers can estimate electron affinities and predict the ease of radical anion formation []. Furthermore, analyzing the spin density distribution and calculating the activation energy (Ea) for C(O)Cl bond fragmentation in the radical anion helps explain the observed reactivity differences between isomers []. This information is crucial for understanding the reaction mechanism and predicting the outcomes of reactions involving this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(2e)-1-[2-Hydroxy-4-Methoxy-5-(3-Methylbut-2-En-1-Yl)phenyl]-3-(4-Hydroxyphenyl)prop-2-En-1-One](/img/structure/B108642.png)
